molecular formula C12H11N3O3 B2971765 6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 477864-84-9

6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2971765
CAS No.: 477864-84-9
M. Wt: 245.238
InChI Key: WPTITBZQSWNWJI-UHFFFAOYSA-N
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Description

6-Hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is a chemical compound with a complex structure and significant potential in various scientific fields. This compound belongs to the class of pyrimidinediones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a phenyl-substituted urea with a β-keto ester in the presence of a base, followed by cyclization and subsequent hydroxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide has shown potential as a bioactive molecule

Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 4-Methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide

  • 6-Hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyrimidinecarboxamide

  • 2-Oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide

Uniqueness: 6-Hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide stands out due to its specific structural features, such as the presence of the hydroxyl group at the 6-position and the methyl group at the 1-position. These features contribute to its unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-10(16)7-9(14-12(15)18)11(17)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQGQDMLXMCUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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